2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester

Antiparasitic chemotherapy Toxoplasma gondii Cerebral cysts

2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, systematically known as methyl L-phenylalanyl-L-phenylalaninate (H-Phe-Phe-OMe), is a synthetic dipeptide ester composed of two L-phenylalanine residues linked by a peptide bond, with the C-terminal carboxyl group esterified as a methyl ester and a free N-terminal amine (CAS 13082-29-6, free base; CAS 38017-65-1, HCl salt). This compound belongs to the class of hydrophobic dipeptide methyl esters that exhibit pH-dependent intramolecular cyclization to a diketopiperazine (DKP) prodrug form, stereochemistry-dependent chymotrypsin interaction, and demonstrated antiparasitic activity against Echinococcus multilocularis and Toxoplasma gondii in preclinical models.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
Cat. No. B12085313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)
InChIKeyFBKRSZZALAQRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic Acid Methyl Ester (H-Phe-Phe-OMe): A Hydrophobic Dipeptide Methyl Ester for Targeted Antiparasitic, Enzyme Mechanistic, and Supramolecular Research


2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester, systematically known as methyl L-phenylalanyl-L-phenylalaninate (H-Phe-Phe-OMe), is a synthetic dipeptide ester composed of two L-phenylalanine residues linked by a peptide bond, with the C-terminal carboxyl group esterified as a methyl ester and a free N-terminal amine (CAS 13082-29-6, free base; CAS 38017-65-1, HCl salt) . This compound belongs to the class of hydrophobic dipeptide methyl esters that exhibit pH-dependent intramolecular cyclization to a diketopiperazine (DKP) prodrug form, stereochemistry-dependent chymotrypsin interaction, and demonstrated antiparasitic activity against Echinococcus multilocularis and Toxoplasma gondii in preclinical models [1].

Why H-Phe-Phe-OMe Cannot Be Replaced by Generic Dipeptide Esters, N-Protected Analogs, or Free Acid Counterparts


Despite superficial structural similarity to other dipeptide methyl esters (e.g., Leu-Leu-OMe, Boc-Phe-Phe-OMe) and the free acid H-Phe-Phe-OH, H-Phe-Phe-OMe possesses a unique and interdependent combination of three structural features—a free N-terminal amine, a methyl ester C-terminus, and two phenylalanine side chains—that collectively dictate its biological fate and cannot be replicated by any single close analog [1]. The free N-terminal amine enables spontaneous intramolecular cyclization to 3,6-dibenzyl-2,5-dioxopiperazine at physiological pH, a prodrug conversion pathway that is entirely absent in N-Boc-protected analogs such as Boc-Phe-Phe-OMe [2]. The methyl ester confers hydrophobicity critical for membrane penetration and self-assembly behavior not observed with the free acid H-Phe-Phe-OH (which is essentially insoluble in water and DMSO). Crucially, stereochemistry at the N-terminal residue determines whether the compound functions as a chymotrypsin substrate (L-Phe) or a competitive inhibitor (D-Phe; Ki = 9.0 × 10⁻⁵ M) [3]. These three properties are mechanistically linked: altering any single structural element changes the compound's pharmacological profile, metabolic fate, and experimental utility, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic Acid Methyl Ester (H-Phe-Phe-OMe) Relative to Close Analogs


In Vivo Anti-Toxoplasma gondii Brain Cyst Reduction: H-Phe-Phe-OMe vs. Boc-L-Phe and Pyrimethamine

In a direct head-to-head in vivo study in mice infected with a cyst-forming strain of Toxoplasma gondii, H-Phe-Phe-OMe (compound 1) induced an approximately 63% reduction in the number of cerebral cysts, compared to an approximately 77% reduction achieved by Boc-L-Phe (compound 3), with pyrimethamine serving as the reference control [1]. The N-protected dipeptide Boc-L-Phe-L-Phe-OMe (compound 5) and the monomer L-Phe-OMe (compound 4) each also produced approximately 63% reduction, indicating that H-Phe-Phe-OMe achieves efficacy comparable to the protected dipeptide but with a lower molecular weight and unprotected N-terminus [1].

Antiparasitic chemotherapy Toxoplasma gondii Cerebral cysts Phenylalanine derivatives

pH-Dependent Prodrug Conversion: H-Phe-Phe-OMe Spontaneous Cyclization vs. Stability of Preformed Dioxopiperazine

H-Phe-Phe-OMe undergoes rapid intramolecular cyclization to 3,6-dibenzyl-2,5-dioxopiperazine (DKP) at pH 7.4 and 37°C, yet remains stable at pH 2.4 for at least 16 hours at 30°C, as established in a controlled stability study [1]. This pH-dependent conversion is a direct consequence of the free N-terminal amine: N-protected analogs such as Boc-Phe-Phe-OMe cannot undergo this cyclization due to the blocked amine terminus [1]. The differential stability profile suggests that H-Phe-Phe-OMe may function as a gastric-stable prodrug that converts to the active DKP form upon entering the neutral pH environment of the small intestine or bloodstream.

Prodrug design Diketopiperazine formation pH-dependent stability Peptide cyclization

Stereochemistry-Dependent Chymotrypsin Interaction: L,L-Dipeptide Substrate vs. D,L-Dipeptide Competitive Inhibitor (Ki = 9.0 × 10⁻⁵ M)

A systematic study of diastereomeric phenylalanylphenylalanine methyl esters revealed that the all-L form H-Phe-Phe-OMe behaves as a canonical chymotrypsin substrate, while the diastereomer H-D-Phe-L-Phe-OMe is remarkably resistant to hydrolysis and functions instead as a competitive inhibitor with Ki = 9.0 × 10⁻⁵ M against Ac-Tyr-OEt substrate [1]. The D-Phe residue at the N-terminus creates an intramolecular hydrophobic core between the D-Phe-phenyl and ester-methyl groups, enabling interaction with the chymotrypsin S2 site (Trp215) in an inhibitory conformation that blocks the active center [1].

Serine protease Chymotrypsin Stereospecific inhibition Diastereomeric dipeptides

Amyloid-β Fibrillation Modulation: PolyA-FF-ME Nanoparticles Inhibit Aβ(40) Aggregation While PolyA-AA-ME Nanoparticles Accelerate It

Polymer nanoparticles synthesized from the H-Phe-Phe-OMe-derived monomer N-acryloyl-L-phenylalanyl-L-phenylalanine methyl ester (polyA-FF-ME; 57 ± 6 nm diameter) significantly slowed the secondary structure transition from random coil to β-sheets during Aβ(40) fibril formation, resulting in significant inhibition of fibrillation kinetics [1]. In direct contrast, analogous nanoparticles containing the L-alanyl-L-alanine (AA) dipeptide in the polymer side chains (polyA-AA-ME) accelerated Aβ(40) fibrillation kinetics under identical conditions [1]. This demonstrates that the diphenylalanine motif—specifically the two Phe side chains—is the structural determinant responsible for the inhibitory effect, not merely the dipeptide ester polymer backbone.

Amyloid-β Protein fibrillation Polymer nanoparticles Alzheimer's disease

In Vivo Albendazole Combination Synergy: H-Phe-Phe-OMe Plus Albendazole vs. Albendazole Monotherapy Against Echinococcus multilocularis

In Mongolian gerbils infected with Echinococcus multilocularis for three months, oral co-administration of H-Phe-Phe-OMe (50 mg/kg/day) with albendazole (50 mg/kg/day) produced histologically and ultrastructurally demonstrable enhancement of anti-parasitic effects compared to albendazole alone at the same dose [1]. Histologic and ultrastructural studies of parasites recovered from infected gerbil tissues demonstrated that the dipeptide methyl ester increases the effect of albendazole [1]. The same research group also demonstrated in a separate in vitro study that L-Phe-Phe-OMe exhibits high activity against E. multilocularis protoscoleces comparable to praziquantel, with ultrastructural alterations more striking than those produced by isoprinosine or inosine [2].

Alveolar echinococcosis Combination chemotherapy Albendazole adjuvant Echinococcus multilocularis

Validated Application Scenarios for 2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic Acid Methyl Ester Based on Quantitative Comparative Evidence


Antiparasitic Lead Optimization for Alveolar Echinococcosis Combination Therapy

H-Phe-Phe-OMe has demonstrated in vivo enhancement of albendazole efficacy against Echinococcus multilocularis metacestodes in a gerbil model when co-administered orally at 50 mg/kg/day [1], and in vitro activity against protoscoleces comparable to praziquantel with pronounced ultrastructural damage [2]. This compound can serve as a starting scaffold for medicinal chemistry programs aiming to develop albendazole-adjuvant therapies, where its free N-terminus permits further derivatization and its pH-dependent cyclization to DKP provides a built-in prodrug mechanism.

Amyloid-β Aggregation Inhibitor Nanoparticle Development

Polymer nanoparticles polymerized from the acryloyl derivative of H-Phe-Phe-OMe (polyA-FF-ME, ~57 nm) specifically inhibit Aβ(40) fibrillation by slowing the random coil-to-β-sheet transition, while alanine-based control nanoparticles accelerate fibrillation [3]. The non-cytotoxic profile on PC-12 and SH-SY5Y neuronal cell lines supports the use of H-Phe-Phe-OMe as a monomer building block for designing amyloid-modulating biomaterials, with the diphenylalanine motif providing target engagement that generic dipeptide esters lack.

Stereochemistry-Controlled Serine Protease Substrate/Inhibitor Tool Compounds

The functional divergence between H-Phe-Phe-OMe (all-L; chymotrypsin substrate) and H-D-Phe-L-Phe-OMe (competitive inhibitor, Ki = 9.0 × 10⁻⁵ M) within the same study provides a matched pair of diastereomers for investigating stereochemical determinants of serine protease specificity [4]. Researchers studying chymotrypsin or related serine proteases can procure both diastereomers to probe S1/S2 site preferences and transition-state mimicry, an experimental design that cannot be achieved with single-diastereomer alternatives.

pH-Responsive Oral Prodrug Platform Design

H-Phe-Phe-OMe exhibits a sharply pH-dependent stability profile: it remains intact at gastric pH 2.4 for at least 16 hours at 30°C, but rapidly cyclizes to the bioactive 3,6-dibenzyl-2,5-dioxopiperazine at physiological pH 7.4 and 37°C [5]. This property, which is absent in N-protected analogs, makes H-Phe-Phe-OMe a valuable model compound for studying gastric-stable, intestinally activated prodrug strategies, particularly for peptide-based therapeutics requiring oral bioavailability.

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